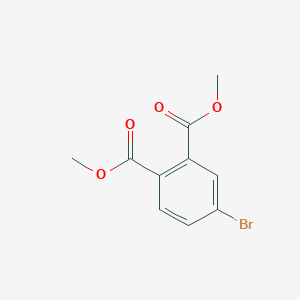

Dimethyl 4-bromophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-bromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNIKUDFXYWYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462393 | |

| Record name | Dimethyl 4-bromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87639-57-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87639-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-bromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 4-bromophthalate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 4-bromophthalate, a key chemical intermediate. It details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and subsequent use in the development of targeted therapeutics. A significant application highlighted is its role as a precursor in the synthesis of Son of sevenless homolog 1 (SOS1) inhibitors, which are of considerable interest in oncology research. This document is intended to be a valuable resource for professionals engaged in synthetic chemistry and drug development, offering detailed methodologies and insights into the compound's utility.

Chemical Identity and Properties

This compound is an aromatic dicarboxylic acid ester. Its structure features a benzene ring substituted with two adjacent methoxycarbonyl groups and a bromine atom.

CAS Number: 87639-57-4

Synonyms:

-

1,2-Benzenedicarboxylic acid, 4-bromo-, dimethyl ester

-

Dimethyl 4-bromobenzene-1,2-dicarboxylate

-

4-Bromophthalic acid dimethyl ester[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉BrO₄ | [1] |

| Molecular Weight | 273.08 g/mol | [1] |

| Appearance | White to yellow solid at <38°C, liquid at >40°C | [2][3] |

| Melting Point | 33-35 °C / 38-42 °C | [2][4] |

| Boiling Point | 177-178 °C at 13 Torr | [2][3] |

| Density (predicted) | 1.505 ± 0.06 g/cm³ | [2][3] |

| Purity | >98% (by GC) | [1][4] |

Note: A range for the melting point is provided as different sources report slightly different values.

Spectral Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

| Technique | Data | Reference(s) |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) 3.90 (s, 3H), 3.92 (s, 3H), 7.63 (d, J=8.4 Hz, 1H), 7.68 (dd, J=2.0, 8.4 Hz, 1H), 7.84 (d, J=2.0 Hz, 1H) | [5][6] |

| ¹³C-NMR, IR, Mass Spec. | Data not readily available in public databases. Researchers should perform their own analyses for confirmation. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent utilization in the synthesis of a pharmaceutical intermediate are provided below.

Synthesis of this compound from 4-Bromophthalic Anhydride

This protocol describes the esterification of 4-bromophthalic anhydride to yield the target compound.[5][6]

Materials:

-

4-Bromophthalic anhydride (50.25 g)

-

Methanol (500 mL)

-

Chlorosulfonic acid (1 mL)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel containing 4-bromophthalic anhydride (50.25 g), add methanol (500 mL).

-

Carefully add chlorosulfonic acid (1 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain under reflux conditions overnight.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.

-

The resulting residue is then purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.

-

The fractions containing the desired product are collected and concentrated to afford this compound as a colorless oil (yield: 39.98 g, 66.1%).[5][6]

Use in the Synthesis of a SOS1 Inhibitor Intermediate

This protocol outlines a Suzuki coupling reaction where this compound is a key starting material. This reaction is a step in the synthesis of compounds that inhibit the SOS1 protein.

Materials:

-

This compound (4.5 g, 16.5 mmol)

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (6.11 g, 19.8 mmol)

-

1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.07 g, 1.6 mmol)

-

Cesium carbonate (Cs₂CO₃) (16.11 g, 49.4 mmol)

-

1,2-Dimethoxyethane

-

Ethyl acetate

-

Water

Procedure:

-

Combine this compound (4.5 g), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (6.11 g), 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.07 g), and cesium carbonate (16.11 g) in a suitable reaction vessel.

-

Add 1,2-dimethoxyethane as the solvent.

-

Stir the reaction mixture at an appropriate temperature to facilitate the coupling reaction.

-

Monitor the reaction for completion using a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is worked up by partitioning between ethyl acetate and water to extract the product.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is demonstrated in the synthesis of modulators of B-cell lymphoma 6 (BCL6) proteolysis and, notably, in the creation of inhibitors for the Son of sevenless homolog 1 (SOS1) protein.

Role in the Synthesis of SOS1 Inhibitors

SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins.[1][5] The RAS proteins are central components of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers.[1][5] Mutations that lead to the persistent activation of this pathway are a major driver of tumor cell proliferation and survival.[5] Therefore, inhibiting SOS1 is a promising therapeutic strategy to block this oncogenic signaling cascade.[7] this compound is a precursor for the synthesis of these targeted inhibitors, which aim to disrupt the RAS-SOS1 interaction.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its use in the preparation of a downstream pharmaceutical intermediate.

References

Synthesis of Dimethyl 4-Bromophthalate from 4-Bromophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 4-bromophthalate from 4-bromophthalic anhydride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals.[1][2] This document outlines a detailed experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis process.

Core Synthesis Reaction

The synthesis of this compound is achieved through the esterification of 4-bromophthalic anhydride using methanol.[3][4][5] This reaction is typically catalyzed by a strong acid, such as chlorosulfonic acid, and driven to completion by heating under reflux. The anhydride ring is opened by methanol, followed by a second esterification to form the dimethyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Bromophthalic Anhydride | 50.25 g | [3][4][5] |

| Methanol | 500 mL | [3][4][5] |

| Catalyst | ||

| Chlorosulfonic Acid | 1 mL | [3][4][5] |

| Product | ||

| This compound | 39.98 g | [3][4][5] |

| Yield | 66.1% | [3][4][5] |

| Physical Properties | ||

| Melting Point | 33-35 °C | [4][5] |

| Boiling Point | 177-178 °C (at 13 Torr) | [4][5] |

| Appearance | White to yellow solid (<38°C), Liquid (>40°C) | [3][4][5] |

| Spectroscopic Data (¹H-NMR) | ||

| Solvent | CDCl₃ (400 MHz) | [3][4][5] |

| δ 3.90 (s, 3H) | -OCH₃ | [3][4][5] |

| δ 3.92 (s, 3H) | -OCH₃ | [3][4][5] |

| δ 7.63 (d, J = 8.4 Hz, 1H) | Aromatic CH | [3][4][5] |

| δ 7.68 (dd, J = 2.0, 8.4 Hz, 1H) | Aromatic CH | [3][4][5] |

| δ 7.84 (d, J = 2.0 Hz, 1H) | Aromatic CH | [3][4][5] |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Bromophthalic anhydride (50.25 g)

-

Methanol (500 mL)

-

Chlorosulfonic acid (1 mL)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 500 mL of methanol to 50.25 g of 4-bromophthalic anhydride.[3][4][5]

-

Catalyst Addition: Carefully and dropwise, add 1 mL of chlorosulfonic acid to the reaction mixture.[3][4][5]

-

Reflux: Heat the resulting mixture to reflux and maintain this condition overnight.[3][4][5]

-

Solvent Removal: After the reaction is complete, concentrate the solution under reduced pressure to remove the excess methanol.[3][4][5]

-

Purification: The crude residue is then purified by silica gel column chromatography.[3][4][5]

-

Product Isolation: The fractions containing the desired product are collected and concentrated to afford this compound (39.98 g, 66.1% yield) as a colorless oil which may solidify upon standing.[3][4][5]

-

Product Confirmation: The structure of the final product is confirmed by ¹H-NMR spectroscopy.[3][4][5]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Physical properties of Dimethyl 4-bromophthalate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of Dimethyl 4-bromophthalate, a chemical intermediate of interest in organic synthesis and pharmaceutical development. This document summarizes its key physical constants and outlines the standard methodologies employed for their determination.

Core Physical Properties

The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a substance under varying temperature and pressure conditions.

| Physical Property | Value | Conditions |

| Melting Point | 33-42 °C | Not Applicable |

| Boiling Point | 177-178 °C | 13 Torr |

The reported melting point for this compound shows some variation across different sources, with ranges cited as 33-35 °C[1][2], 38 °C, and 38-42 °C[3]. This variability may be attributed to differences in the purity of the samples or the specific experimental techniques employed for measurement. The compound is described as a white to yellow solid below 38°C and a liquid above 40°C[2]. The boiling point is consistently reported at 177-178 °C under reduced pressure (13 Torr)[1][2].

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

-

-

Data Recording: The observed melting point range is recorded. For a pure substance, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Micro Boiling Point Method)

For determining the boiling point of a small quantity of liquid, especially at reduced pressure, the micro boiling point method is suitable.

Apparatus:

-

Small test tube or boiling tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Apparatus for vacuum distillation (if measuring at reduced pressure)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer and submerged in a heating bath. For measurements at reduced pressure, the setup is connected to a vacuum source, and the pressure is adjusted to the desired level (e.g., 13 Torr).

-

Heating and Observation:

-

The heating bath is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

-

-

Data Recording: The observed boiling point and the corresponding pressure are recorded.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

Navigating the Solubility Landscape of Dimethyl 4-Bromophthalate: A Technical Guide for Researchers

For Immediate Release

Physicochemical Properties of Dimethyl 4-Bromophthalate

Understanding the fundamental physical and chemical properties of a compound is crucial for predicting its behavior in various solvent systems. This compound is a substituted aromatic diester with the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol .[1][2] Key physical properties are summarized in the table below. The presence of the polar ester groups and the nonpolar brominated benzene ring suggests a nuanced solubility profile.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.08 g/mol | [1] |

| Melting Point | 33-35 °C | [1][3] |

| Boiling Point | 177-178 °C at 13 Torr | [1][3] |

| Appearance | White to yellow solid or liquid depending on temperature | [3] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [1][3] |

Qualitative Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents is not extensively documented in publicly accessible scientific literature. However, by examining the solubility of the parent compound, dimethyl phthalate (DMP), we can infer a likely qualitative solubility profile. DMP is described as being miscible with alcohol, ether, and chloroform, and readily soluble in organic solvents such as alcohols, esters, and ketones.[4] It is poorly soluble in water.[5]

Given the structural similarity, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents due to the presence of the two methyl ester groups which can engage in dipole-dipole interactions with polar organic solvents. The bromo-substituent is unlikely to dramatically decrease its solubility in these solvents.

Expected Qualitative Solubility:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

-

Moderate to High Solubility: Methanol, Ethanol, Isopropanol

-

Low Solubility: Hexane, Cyclohexane, Water

It is imperative for researchers to experimentally verify these expected solubilities for their specific applications, as subtle differences in solvent polarity and solute-solvent interactions can have a significant impact.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To address the absence of quantitative data, a standard and reliable method for determining the solubility of this compound is the isothermal shake-flask method. This procedure allows for the determination of the saturation solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Dilution and Analysis: Record the weight of the filtered solution. Dilute the sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be fully characterized in the literature, this guide provides a solid foundation for researchers. By understanding its physicochemical properties and the solubility of analogous compounds, informed decisions can be made regarding solvent selection. Furthermore, the detailed experimental protocol provided herein offers a clear pathway for generating the precise, quantitative data necessary for advancing research and development efforts in pharmaceuticals and material science. The adoption of standardized methods will contribute valuable data to the scientific community, facilitating future innovation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 4-bromophthalate

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 4-bromophthalate, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and quality control. This guide presents quantitative NMR data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of the molecule's spectral characteristics.

Structural Overview and NMR Analysis

This compound (C₁₀H₉BrO₄) is a disubstituted benzene derivative with two methyl ester groups and a bromine atom. NMR spectroscopy is a powerful tool for confirming its structure by providing information about the chemical environment of each proton and carbon atom. The asymmetry of the substitution pattern on the aromatic ring results in a unique and predictable set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl ester protons. The data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, shows three signals for the aromatic protons due to the bromine substituent, and two separate singlets for the non-equivalent methyl groups.[1]

The detailed assignments are summarized in the table below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.84 | Doublet (d) | 2.0 | 1H | H-3 |

| 7.68 | Doublet of doublets (dd) | 8.4, 2.0 | 1H | H-5 |

| 7.63 | Doublet (d) | 8.4 | 1H | H-6 |

| 3.92 | Singlet (s) | - | 3H | OCH₃ |

| 3.90 | Singlet (s) | - | 3H | OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

The chemical structure and the proton assignments are visualized in the diagram below. The numbering follows standard IUPAC conventions for phthalates.

Caption: Structure of this compound with ¹H NMR assignments.

¹³C NMR Spectrum Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~165 - 170 | Carbonyl (C=O) | C=O |

| ~128 - 140 | Aromatic (C-Br, C-COOR) | C-1, C-2, C-4 |

| ~125 - 135 | Aromatic (C-H) | C-3, C-5, C-6 |

| ~52 - 54 | Methoxy (-OCH₃) | -OCH₃ |

Note: These are predicted ranges. Actual values may vary based on solvent and experimental conditions. The chemical shifts for carbons bonded to electronegative atoms like oxygen and bromine are typically found downfield.[2][3] Carbonyl carbons appear at the lowest field, generally in the 160-220 ppm range.[3]

Experimental Protocols

Standard NMR experiments for small organic molecules involve precise sample preparation and instrument setup to ensure high-quality spectra.

Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

-

Weighing the Sample: For a typical ¹H NMR spectrum, 5-25 mg of the compound is required. For a ¹³C NMR spectrum, a larger amount of 50-100 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[2]

-

Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[2] Using a vial allows for effective mixing via vortexing or gentle heating to ensure complete dissolution.[2]

-

Filtration (Optional): If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity (shimming).[2]

-

Transfer to NMR Tube: The clear solution is transferred into a clean, dry NMR tube.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added. TMS provides the 0 ppm reference point for both ¹H and ¹³C spectra.

Instrumentation and Data Acquisition

NMR spectra are acquired using a high-field NMR spectrometer.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.

-

Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample, resulting in sharp, well-resolved peaks.

-

Acquisition: A series of radio-frequency pulses are applied to the sample. The resulting free induction decay (FID) signal is detected and recorded. For ¹³C NMR, a greater number of scans are typically averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final, interpretable NMR spectrum.

The general workflow for conducting an NMR experiment is illustrated in the following diagram.

Caption: General experimental workflow for NMR spectroscopy.

References

Spectroscopic and Synthetic Profile of Dimethyl 4-bromophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of Dimethyl 4-bromophthalate, a valuable building block in organic synthesis. The information is curated for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 7.84 | d | 1H | 2.0 | Ar-H |

| 7.68 | dd | 1H | 8.4, 2.0 | Ar-H |

| 7.63 | d | 1H | 8.4 | Ar-H |

| 3.92 | s | 3H | -OCH ₃ | |

| 3.90 | s | 3H | -OCH ₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| 167.5 | C =O |

| 166.8 | C =O |

| 135.0 | Ar-C |

| 133.5 | Ar-C |

| 131.0 | Ar-C |

| 130.5 | Ar-C |

| 129.0 | Ar-C -Br |

| 125.0 | Ar-C |

| 52.8 | -OC H₃ |

| 52.6 | -OC H₃ |

Note: These are predicted values and may vary slightly from experimental results.

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1730-1715 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1300-1000 | Strong | C-O Stretch (Ester) |

| 800-600 | Strong | C-Br Stretch |

Note: Based on characteristic absorption bands for the functional groups present in the molecule.

Expected Mass Spectrometry (MS) Data

| m/z Ratio | Relative Abundance | Assignment |

| 272/274 | High | [M]⁺, [M+2]⁺ (due to Br isotope) |

| 241/243 | Medium | [M - OCH₃]⁺ |

| 213/215 | Medium | [M - COOCH₃]⁺ |

| 185 | High | [M - Br]⁺ |

| 163 | Medium | [C₈H₃O₃]⁺ |

| 135 | Medium | [C₇H₃O₂]⁺ |

Note: Fragmentation pattern is predicted based on the structure. The presence of bromine will result in characteristic M and M+2 isotopic peaks with approximately equal intensity.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Synthesis of this compound

A common synthetic route involves the esterification of 4-bromophthalic anhydride.

Procedure:

-

4-bromophthalic anhydride (1.0 eq) is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The background spectrum of the empty ATR crystal or salt plate is subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is acquired in positive ion mode over a mass range that includes the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive starting point for researchers working with this compound. For further, more specific applications, consulting detailed experimental literature is recommended.

An In-depth Technical Guide to the Safe Handling of Dimethyl 4-bromophthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethyl 4-bromophthalate, a chemical intermediate used in various research and development applications. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, and emergency protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 87639-57-4 |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 33-42 °C |

| Boiling Point | 177-178 °C at 13 Torr |

| Flash Point | 138 °C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Precautionary Statements

The following precautionary statements (Table 3) should be strictly adhered to when handling this compound.[1]

Table 3: GHS Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Table 4: Acute Toxicity Data for Dimethyl Phthalate (CAS: 131-11-3)

| Route of Exposure | Species | LD50 Value |

| Oral | Rat | 6800 mg/kg[2] |

| Dermal | Rat | >38000 mg/kg[2][3] |

| Dermal | Guinea Pig | >4800 mg/kg[3] |

Dimethyl Phthalate is reported to cause minimal skin and eye irritation in animal studies.[3]

Experimental Protocol: Safe Handling Procedure

The following is a general protocol for the safe handling of this compound in a laboratory setting. This protocol is based on the synthesis procedure found in the literature and general best practices for handling solid chemicals.[1]

Objective: To safely handle and use this compound for experimental purposes while minimizing exposure and risk.

Materials:

-

This compound

-

Appropriate solvents and reagents for the experiment

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

-

Chemical fume hood

-

Spatula, weighing paper, and other necessary lab equipment

-

Labeled waste container

Procedure:

-

Preparation:

-

Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

-

Verify that the safety shower and eyewash station are accessible and operational.

-

Don all required PPE before handling the chemical.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing of this compound inside a certified chemical fume hood to avoid inhalation of dust particles.

-

Use a clean spatula and weighing paper.

-

Carefully transfer the desired amount of the solid to the reaction vessel.

-

Close the container of this compound tightly immediately after use.

-

-

Experimental Use:

-

Conduct all subsequent experimental steps involving this compound within the chemical fume hood.

-

Avoid direct contact with the skin and eyes.

-

If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

-

-

Waste Disposal:

-

Dispose of all waste materials, including contaminated weighing paper, gloves, and any residual chemical, in a clearly labeled hazardous waste container.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

-

Decontamination:

-

Clean the work area and any contaminated equipment thoroughly with an appropriate solvent.

-

Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.

-

Visualizations

Diagram 1: Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound.

Diagram 2: Emergency Response for Accidental Exposure

Caption: Emergency response procedures for accidental exposure to this compound.

References

The Strategic Utility of Dimethyl 4-bromophthalate in Modern Organic Synthesis: An In-depth Technical Guide

For the discerning researcher and professional in drug development and materials science, the selection of a chemical intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Dimethyl 4-bromophthalate, a seemingly unassuming difunctionalized benzene ring, has emerged as a powerful and versatile building block. Its strategic placement of a bromine atom and two methyl ester functionalities offers a unique combination of reactivity and stability, making it an invaluable precursor for the synthesis of a diverse array of complex molecules, from novel pharmaceuticals to advanced functional materials. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, key reactions, and practical applications, grounded in established scientific principles and field-proven insights.

Core Attributes of this compound: A Foundation for Versatility

To effectively harness the synthetic potential of this compound, a thorough understanding of its fundamental properties is paramount. These characteristics not only inform its handling and storage but also provide the basis for predicting its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87639-57-4 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₄ | [1] |

| Molecular Weight | 273.08 g/mol | [1] |

| Appearance | White to off-white solid or colorless liquid | [3][4] |

| Melting Point | 33-35 °C | [3][4] |

| Boiling Point | 177-178 °C at 13 Torr | [3][4] |

| Purity | Typically >98% (GC) | [2] |

Synthesis of this compound: A Robust and Scalable Protocol

The reliable and efficient synthesis of this compound is a cornerstone of its utility. The most common and well-established method involves the esterification of 4-bromophthalic anhydride. This process is favored for its high yield and the ready availability of the starting material.

Causality Behind the Experimental Choices

The selection of reagents and conditions for this synthesis is a deliberate exercise in chemical strategy. 4-Bromophthalic anhydride serves as an ideal starting point due to the activated nature of the anhydride carbonyls towards nucleophilic attack. Methanol is employed not only as the reagent for ester formation but also as the solvent, driving the reaction forward through a high concentration of the nucleophile. The use of a strong acid catalyst, such as chlorosulfonic acid or sulfuric acid, is crucial for protonating the anhydride carbonyls, thereby increasing their electrophilicity and facilitating the nucleophilic attack by methanol. Heating the reaction mixture under reflux ensures that the activation energy barrier for the reaction is overcome, leading to a reasonable reaction rate. The subsequent purification by silica gel column chromatography is a standard and effective method for isolating the desired product from any unreacted starting material or side products.

Detailed Experimental Protocol: Esterification of 4-Bromophthalic Anhydride.[3][4]

Materials:

-

4-Bromophthalic anhydride (1.0 eq)

-

Methanol (sufficient quantity to act as solvent)

-

Chlorosulfonic acid (catalytic amount)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromophthalic anhydride in methanol, slowly add a catalytic amount of chlorosulfonic acid at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound as a white to off-white solid.

-

The typical reported yield for this reaction is approximately 66%.[3][4]

The Synthetic Heart: this compound in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, while the two methyl ester groups offer sites for subsequent transformations or can be used to modulate the electronic properties of the molecule.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Causality in Catalyst and Base Selection: The choice of the palladium catalyst and base is critical for a successful Suzuki-Miyaura coupling. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst that undergoes oxidative addition to the aryl bromide bond.[6][7] The choice of ligand, often a bulky phosphine, is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. The base plays a key role in the transmetalation step, activating the boronic acid derivative to facilitate the transfer of the organic group to the palladium center.[8]

Heck-Mizoroki Reaction: The Power of Olefin Arylation

The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted olefins.[9][10] this compound can be effectively coupled with a variety of alkenes to introduce vinyl groups at the 4-position, which can serve as versatile handles for further synthetic manipulations.

The Role of the Base and Ligands: In the Heck reaction, the base is essential for regenerating the active palladium(0) catalyst at the end of the catalytic cycle.[11] The choice of phosphine ligands can significantly influence the regioselectivity and efficiency of the reaction.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[12][13] this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of primary and secondary amines at the 4-position, leading to a wide range of functionalized aniline derivatives.

Critical Parameters for Success: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are of significant interest in both pharmaceutical and materials science research. The ability to introduce diverse functionalities onto the phthalate scaffold opens up avenues for the creation of novel bioactive molecules and functional materials with tailored properties.

-

Pharmaceutical Scaffolds: Substituted phthalates are found in a number of biologically active compounds. The ability to readily diversify the 4-position of the phthalate ring using cross-coupling chemistry makes this compound an attractive starting material for the synthesis of libraries of potential drug candidates.[14][15]

-

Functional Polymers: The difunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers. For instance, it can be envisioned as a monomer in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives through Heck coupling, leading to materials with interesting photophysical properties for applications in organic electronics.

Conclusion: A Strategic Intermediate for Modern Synthesis

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of a reactive bromine atom and two ester functionalities provides a versatile platform for the construction of complex and valuable molecules. By understanding its core properties, mastering its synthesis, and leveraging its reactivity in modern cross-coupling reactions, researchers in drug discovery and materials science can unlock a wealth of synthetic possibilities. This guide has provided a comprehensive overview of the key aspects of this compound chemistry, offering both the foundational knowledge and the practical insights necessary to effectively utilize this powerful building block in the pursuit of scientific innovation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 87639-57-4 this compound AKSci Z5240 [aksci.com]

- 3. This compound CAS#: 87639-57-4 [m.chemicalbook.com]

- 4. This compound | 87639-57-4 [amp.chemicalbook.com]

- 5. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Dimethyl 4-bromophthalate: A Technical Primer on its Applications in Organic Synthesis

For Immediate Release

Shanghai, China – December 30, 2025 – Dimethyl 4-bromophthalate, a halogenated aromatic dicarboxylic acid ester, is emerging as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive bromine atom on the aromatic ring with two ester functionalities, open up a myriad of possibilities for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the potential applications of this compound, targeting researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Synthesis

This compound is a white to yellow solid or liquid at room temperature, with a melting point in the range of 33-35 °C and a boiling point of 177-178 °C at 13 Torr.[1][2] Its synthesis is readily achievable from commercially available starting materials.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 87639-57-4 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrO₄ | [2] |

| Molecular Weight | 273.08 g/mol | [2] |

| Melting Point | 33-35 °C | [1] |

| Boiling Point | 177-178 °C (13 Torr) | [1] |

| Appearance | White to yellow solid/liquid | [1] |

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of 4-bromophthalic anhydride.[1]

Materials:

-

4-Bromophthalic anhydride (1.0 eq)

-

Methanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

Procedure:

-

To a solution of 4-bromophthalic anhydride in excess methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

-

Purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) yields pure this compound.[1]

Caption: Synthesis of this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, enabling the synthesis of a wide range of substituted aromatic compounds.

Caption: Cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This compound can be coupled with various arylboronic acids or their esters to generate a library of substituted biphenyl-2,3-dicarboxylates. These products are valuable intermediates for the synthesis of more complex molecules, including liquid crystals and pharmaceutical agents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

To a degassed mixture of the solvent, this compound, arylboronic acid, and base, the palladium catalyst is added under an inert atmosphere (e.g., Argon or Nitrogen).

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired biphenyl derivative.

Sonogashira Coupling: Access to Alkynyl Phthalates

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction provides a direct route to dimethyl 4-alkynylphthalates, which are precursors to a variety of functional materials, including organic semiconductors and conjugated polymers.

General Experimental Protocol for Sonogashira Coupling:

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2-2.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 1-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

A mixture of this compound, the palladium catalyst, and CuI in the chosen solvent is degassed.

-

The terminal alkyne and the amine base are added under an inert atmosphere.

-

The reaction is stirred at a temperature ranging from room temperature to 80 °C until completion.

-

The reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford the dimethyl 4-alkynylphthalate.

Heck-Mizoroki Reaction: Synthesis of Styrenyl Phthalates

The Heck-Mizoroki reaction couples aryl halides with alkenes. Using this compound as the substrate, a variety of styrenyl-substituted phthalates can be synthesized. These compounds can serve as monomers for polymerization or as building blocks for dyes and photoactive materials.

General Experimental Protocol for Heck-Mizoroki Reaction:

Materials:

-

This compound (1.0 eq)

-

Alkene (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

-

Base (e.g., Triethylamine, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

A mixture of this compound, the alkene, the palladium catalyst, the phosphine ligand, and the base in the solvent is degassed.

-

The reaction is heated to 80-140 °C under an inert atmosphere until the reaction is complete.

-

After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Formation of Amino Phthalates

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of primary or secondary amine functionalities at the 4-position of the phthalate ring, leading to the formation of dimethyl 4-aminophthalate derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and dyes.

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, the palladium catalyst, phosphine ligand, and base are added to a reaction vessel.

-

The solvent, this compound, and the amine are then added.

-

The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Potential Applications in Materials Science and Drug Discovery

The derivatives synthesized from this compound have significant potential in various fields:

-

Polymer Chemistry: The dicarboxylic ester functionality allows for its use as a monomer in the synthesis of polyesters and polyimides. The bromo-substituent provides a handle for post-polymerization modification through cross-coupling reactions, enabling the tuning of material properties. While 4-bromophthalic anhydride is a known intermediate for polymers, the dimethyl ester offers an alternative for specific polymerization processes.[4][5][6][7][8]

-

Liquid Crystals: The rigid aromatic core of phthalates makes them suitable scaffolds for the design of liquid crystalline materials. By introducing appropriate mesogenic groups via cross-coupling reactions, novel liquid crystals with tailored properties can be developed.

-

Pharmaceutical Intermediates: Substituted phthalates and their derivatives, such as phthalides and isoindolinones, are important structural motifs in many biologically active compounds.[9][10][11] While the direct use of this compound is not extensively documented, its potential as a precursor to these scaffolds through intramolecular cyclization of its derivatives is a promising area of research.

-

Dyes and Pigments: The phthalate core is a component of certain classes of dyes, such as phthalocyanines.[12][13][14][15][16][17] this compound can serve as a precursor for substituted phthalonitriles, which are key intermediates in the synthesis of functionalized phthalocyanine dyes with applications in areas like photodynamic therapy and organic electronics.[12][13][14][15][16][17]

Caption: Application workflow of this compound.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. Its ability to undergo a range of palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse array of substituted aromatic compounds. While specific, documented applications are still emerging, the foundational chemistry suggests a bright future for this compound in the development of novel functional materials and pharmaceutically relevant molecules. Further exploration of its reactivity and the properties of its derivatives is warranted to fully unlock its synthetic potential.

References

- 1. This compound | 87639-57-4 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 87639-57-4 this compound AKSci Z5240 [aksci.com]

- 4. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. Pitfalls in the synthesis of polyimide-linked two-dimensional covalent organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journaljpri.com [journaljpri.com]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. US5393339A - Preparation of phthalocyanine pigments - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Dimethyl 4-bromophthalate: A Technical Guide to its Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-bromophthalate, a halogenated aromatic dicarboxylic acid ester, represents a versatile building block in modern organic synthesis. While not a household name, this compound and its derivatives have carved out a niche in the development of advanced materials and specialty chemicals. This technical guide provides an in-depth exploration of this compound, from its chemical synthesis and historical context to its current and potential applications. As a Senior Application Scientist, the aim is to present not just the "what" but the "why" behind the scientific principles and methodologies discussed, offering a deeper understanding for researchers and professionals in the field.

Historical Context: The Rise of Phthalates and the Emergence of Brominated Derivatives

The story of this compound is intrinsically linked to the broader history of phthalic acid esters, or phthalates. First introduced in the 1920s, phthalates revolutionized the polymer industry by acting as plasticizers, substances that increase the flexibility and durability of plastics. This innovation was a significant improvement over the volatile and odorous camphor that was previously used.

The synthesis of brominated phthalates, a subset of this larger family, was driven by the need for molecules with specific functionalities. The introduction of a bromine atom onto the phthalic ring enhances the compound's utility as a chemical intermediate, opening up new reaction pathways for the synthesis of more complex molecules. Furthermore, brominated compounds have long been recognized for their flame-retardant properties, a critical attribute in the manufacturing of polymers for various applications.

Chemical Properties and Synthesis

This compound is a white to yellow solid at room temperature, with a melting point of 33-35°C[2]. Its molecular structure, featuring a bromine atom and two methyl ester groups on a benzene ring, makes it a valuable intermediate in organic synthesis.

The primary and most direct route to this compound is through the esterification of its corresponding anhydride, 4-bromophthalic anhydride.

Synthesis of the Precursor: 4-Bromophthalic Anhydride

The synthesis of 4-bromophthalic anhydride is a critical first step. A common laboratory and industrial method involves the direct bromination of phthalic anhydride.

Reaction Workflow: Bromination of Phthalic Anhydride

Caption: Electrophilic bromination of phthalic anhydride.

Experimental Protocol: Synthesis of 4-Bromophthalic Anhydride

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with phthalic anhydride and a suitable solvent, such as fuming sulfuric acid.

-

Bromination: Elemental bromine is added dropwise to the stirred solution at a controlled temperature. The reaction is an electrophilic aromatic substitution, where the bromine atom is introduced onto the benzene ring.

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water and the crude product is filtered. The resulting 4-bromophthalic anhydride is then purified by recrystallization or sublimation.

Esterification to this compound

Once 4-bromophthalic anhydride is obtained, it is readily converted to this compound via esterification with methanol, typically in the presence of an acid catalyst.

Reaction Workflow: Esterification of 4-Bromophthalic Anhydride

Caption: Acid-catalyzed esterification of 4-bromophthalic anhydride.

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: 4-Bromophthalic anhydride is dissolved in an excess of methanol.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction: The mixture is heated to reflux for several hours to drive the esterification to completion.

-

Work-up and Purification: The excess methanol is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Table 1: Comparison of Synthesis Parameters

| Parameter | Synthesis of 4-Bromophthalic Anhydride | Synthesis of this compound |

| Starting Material | Phthalic Anhydride | 4-Bromophthalic Anhydride |

| Key Reagent | Bromine | Methanol |

| Catalyst | Typically none, but can use a Lewis acid | Strong acid (e.g., H₂SO₄) |

| Reaction Type | Electrophilic Aromatic Substitution | Esterification |

| Typical Yield | Variable, dependent on conditions | >90% |

| Purification | Recrystallization, Sublimation | Column Chromatography |

Applications of this compound

The utility of this compound lies in its role as a versatile chemical intermediate. The bromine atom provides a reactive handle for further chemical transformations, while the two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups.

Polymer Chemistry

A significant application of 4-bromophthalic anhydride, and by extension its dimethyl ester, is in the synthesis of high-performance polymers, particularly polyimides[2]. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. The bromine atom can be incorporated to enhance the flame retardancy of the resulting polymer or to serve as a site for post-polymerization modification.

Logical Relationship: From Monomer to Polymer

Caption: Role of this compound in polyimide synthesis.

Organic Synthesis and Potential in Drug Development

In the realm of organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups.

While direct and widespread application of this compound in the synthesis of active pharmaceutical ingredients (APIs) is not extensively documented in the public domain, its parent molecule, 4-bromophthalic acid, holds potential in medicinal chemistry. The rigid aromatic scaffold and the presence of multiple functional groups make it an attractive starting point for the design of novel bioactive molecules. The bromine atom, in particular, can be a key feature for modulating the pharmacological properties of a drug candidate, such as its binding affinity to a biological target or its metabolic stability.

For instance, substituted phthalic acid derivatives are being investigated for their potential as inhibitors of various enzymes and as scaffolds for the development of new therapeutic agents. The ability to functionalize the aromatic ring through the bromine atom allows for the systematic exploration of the structure-activity relationship of these compounds.

Conclusion

This compound, while not a widely known compound, is a testament to the importance of versatile chemical intermediates in modern science and technology. Its synthesis, rooted in the broader history of phthalate chemistry, provides a reliable route to a functionalized aromatic building block. While its most prominent applications are currently in the field of polymer science, particularly in the development of high-performance polyimides, the potential of its structural motif in the design of new bioactive molecules warrants further exploration by the drug development community. As research continues to push the boundaries of materials science and medicine, the utility of such fundamental building blocks will undoubtedly continue to expand.

References

Thermogravimetric Analysis of Dimethyl 4-bromophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermogravimetric analysis (TGA) of Dimethyl 4-bromophthalate, a compound of interest in various chemical and pharmaceutical research fields. While specific experimental TGA data for this compound is not widely published, this document provides a comprehensive overview based on established principles of thermal analysis, data from structurally similar compounds, and standardized experimental protocols. This guide will cover the expected thermal behavior, a detailed methodology for analysis, and potential decomposition pathways.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1][2] The resulting data provides valuable insights into the material's thermal stability, composition, and decomposition kinetics.[2] A typical TGA instrument consists of a high-precision balance, a furnace, and a temperature controller.[1] As the sample is subjected to a programmed temperature ramp, any mass loss or gain is continuously recorded, generating a thermogram—a plot of mass versus temperature.[1]

Physicochemical Properties of this compound

Understanding the basic properties of this compound is crucial for interpreting its thermal behavior.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉BrO₄ | [3][4] |

| Molecular Weight | 273.08 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| CAS Number | 87639-57-4 | [3][4] |

Expected Thermal Decomposition Behavior

Phthalate esters generally exhibit thermal stability, with decomposition often initiated by the cleavage of the ester groups at temperatures around 300°C.[5] The presence of a carbon-bromine bond is expected to influence the overall thermal stability. The C-Br bond is generally weaker than C-H or C-C bonds, suggesting that its cleavage could be an initial step in the decomposition process.

The decomposition of this compound under an inert atmosphere is likely to proceed through a multi-step process, potentially involving:

-

Initial decomposition: Cleavage of the ester groups (loss of methoxy groups) or the carbon-bromine bond.

-

Formation of intermediates: Generation of phthalic anhydride derivatives and brominated organic fragments.

-

Further fragmentation: At higher temperatures, the aromatic ring may break down, leading to the evolution of smaller gaseous products.

The thermal degradation in an oxidative atmosphere (e.g., air) would be more complex, involving oxidation reactions and potentially resulting in a lower decomposition temperature and the formation of different byproducts, including carbon oxides and hydrogen bromide.

Experimental Protocol for TGA of this compound

This section outlines a detailed protocol for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation and Consumables

-

Instrument: Calibrated thermogravimetric analyzer.

-

Crucibles: Inert crucibles, such as alumina (Al₂O₃) or platinum (Pt), are recommended.[6]

-

Purge Gas: High-purity inert gas (e.g., nitrogen or argon) and/or an oxidative gas (e.g., air).

4.2. Sample Preparation

-

Ensure the this compound sample is homogenous. If necessary, gently grind the solid to a fine powder to ensure uniform heat transfer.[7]

-

Accurately weigh a representative sample of 5-10 mg into a clean, tared TGA crucible.[5][7]

-

Distribute the sample evenly across the bottom of the crucible to maximize surface area and promote uniform heating.[7]

4.3. TGA Method Parameters

The following table summarizes the recommended parameters for a standard TGA experiment on this compound.

| Parameter | Recommended Setting | Rationale |

| Initial Temperature | Ambient (~25-30 °C) | To establish a stable baseline. |

| Final Temperature | 600-800 °C | To ensure complete decomposition is observed. |

| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | To study the intrinsic thermal stability without oxidative effects.[5] |

| Flow Rate | 20-50 mL/min | To maintain a consistent and inert environment around the sample.[5] |

4.4. Experimental Procedure

-

Place the prepared sample crucible into the TGA instrument.

-

Tare the balance.

-

Set the desired temperature program and atmosphere according to the parameters in the table above.[2]

-

Initiate the experiment and begin data collection.[2]

-

Once the run is complete, cool the furnace to a safe temperature before removing the sample residue.

-

Analyze the resulting thermogram to determine onset decomposition temperature, peak decomposition temperatures, and mass loss percentages for each step.

Data Presentation and Interpretation

The primary output of a TGA experiment is a thermogram (TG curve), which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) shows the rate of mass loss and is useful for identifying the temperatures of maximum decomposition rates.

Hypothetical TGA Data Summary

The following table presents a hypothetical summary of expected TGA data for this compound under an inert atmosphere, based on the behavior of similar compounds.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Probable Evolved Species |

| Step 1 | ~250 - 300 | ~320 | Variable | CH₃OH, HBr, CO, CO₂ |

| Step 2 | >400 | ~450 | Variable | Brominated aromatic fragments, CO, CO₂ |

| Residue at 600°C | - | - | < 5% | Char |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

Caption: General workflow for TGA of this compound.

Hypothetical Decomposition Pathway

This diagram presents a simplified, hypothetical decomposition pathway for this compound under inert conditions.

Caption: Hypothetical decomposition pathway of this compound.

Conclusion

While direct experimental TGA data for this compound is limited, this guide provides a robust framework for its analysis. By understanding the principles of TGA and the chemical nature of the compound, researchers can effectively design experiments and interpret the resulting data. The provided protocol offers a starting point for systematic investigation, and the hypothetical decomposition pathway serves as a basis for further mechanistic studies, which could be enhanced by coupling the TGA instrument with techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.[1]

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 87639-57-4 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. epfl.ch [epfl.ch]

- 7. torontech.com [torontech.com]

An In-depth Technical Guide to the Crystal Structure Determination of Aromatic Esters: A Representative Study using Dimethyl 4-bromophthalate

Audience: Researchers, scientists, and drug development professionals.